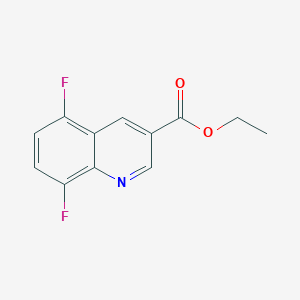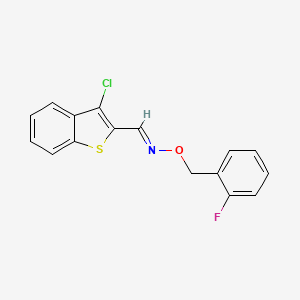![molecular formula C25H24N4O5S B2382119 Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-50-7](/img/structure/B2382119.png)
Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a pyrimidine derivative . Pyrimidine derivatives have been extensively studied due to their diverse biological activities, including their potential as anti-cancer agents .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives involves the use of substituted aldehydes, HCl, and DMF under reflux conditions, followed by the use of POCl3, and finally, morpholine in absolute ethanol and isopropanol .Molecular Structure Analysis
The molecular structure of this compound, like other pyrimidine derivatives, is likely to be crucial for its biological activity. The presence of the benzylthio, nitrophenyl, and isopropyl groups may influence its interactions with biological targets .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Synthesis and Biological Properties
- Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a derivative of a novel class of compounds synthesized for biological evaluation. These compounds, including similar derivatives, have been shown to possess potent anti-inflammatory activity, as demonstrated by Lavanya et al. (2013). They synthesized a range of isopropyl 2-(4-substituted benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate derivatives and tested their anti-inflammatory effectiveness on animal models. Particularly, compounds (5g) and (5b) displayed significant anti-inflammatory activity, comparable to the standard drug nimesulide (Lavanya, Maddila, Jonnalagadda, & Rao, 2013).
Pharmaceutical Applications
- These compounds are explored for their potential as pharmaceutical agents. The research by Śladowska et al. (1990) involved synthesizing derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate. This study contributed to understanding the chemical properties and potential pharmaceutical applications of these compounds, albeit the specific application of the isopropyl variant was not directly mentioned (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Antioxidant Activity
- Another aspect of these compounds is their antioxidant properties. Quiroga et al. (2016) synthesized derivatives of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids and investigated their antioxidant properties. This study points to the potential utility of these compounds in contexts where oxidative stress is a concern, such as in the development of therapies for diseases associated with oxidative damage (Quiroga, Romo, Ortíz, Isaza, Insuasty, Abonía, Nogueras, & Cobo, 2016).
Potential Dual Inhibitory Activity
- The study by Gangjee et al. (2008) investigated similar compounds for their potential dual inhibitory activity against thymidylate synthase and dihydrofolate reductase. This research highlights the possible application of these compounds in cancer therapy, as inhibitors of these enzymes are crucial in the proliferation of cancer cells. The specific isopropyl variant may share similar properties, suggesting its potential utility in cancer research (Gangjee, Qiu, Li, & Kisliuk, 2008).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, pyrimidine derivatives are known to have a wide range of biological activities. For instance, some pyrimidine derivatives have been designed and synthesized as anti-PI3K agents, which could inhibit cancer progression .
Future Directions
properties
IUPAC Name |
propan-2-yl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S/c1-14(2)34-24(31)19-15(3)26-22-21(20(19)17-9-11-18(12-10-17)29(32)33)23(30)28-25(27-22)35-13-16-7-5-4-6-8-16/h4-12,14,20H,13H2,1-3H3,(H2,26,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHHBSTNGKJOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2382038.png)
![(Z)-2-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2382039.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
![N-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2382044.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2382048.png)
![N-(3,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2382049.png)





![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)